molecular formula C19H21ClFNO B14654545 2-(m-Fluorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride CAS No. 40281-24-1

2-(m-Fluorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride

Cat. No.: B14654545
CAS No.: 40281-24-1
M. Wt: 333.8 g/mol
InChI Key: LYMCPICMHHGLKL-UHFFFAOYSA-N
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Description

2-(m-Fluorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride is a synthetic compound that belongs to the class of substituted cathinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(m-Fluorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride typically involves the reaction of m-fluorobenzaldehyde with pyrrolidine and propiophenone under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

2-(m-Fluorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.

    Reduction: This can result in the formation of alcohols or amines.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Studied for its reactivity and potential as a precursor for other compounds.

    Biology: Investigated for its effects on biological systems, including potential stimulant properties.

    Medicine: Explored for potential therapeutic uses, although safety and efficacy need thorough evaluation.

Mechanism of Action

The mechanism of action of 2-(m-Fluorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride involves its interaction with molecular targets such as neurotransmitter transporters. It may inhibit the reuptake of neurotransmitters like dopamine, leading to increased levels in the synaptic cleft and resulting in stimulant effects.

Comparison with Similar Compounds

Similar Compounds

    2-(m-Fluorophenyl)-3-(1-pyrrolidinyl)propiophenone: Without the hydrochloride salt form.

    3,4-Methylenedioxypyrovalerone (MDPV): Another substituted cathinone with stimulant properties.

    Mephedrone: A well-known substituted cathinone with similar effects.

Uniqueness

2-(m-Fluorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride is unique due to its specific substitution pattern and the presence of the m-fluorophenyl group, which may influence its pharmacological properties and reactivity compared to other substituted cathinones.

Properties

CAS No.

40281-24-1

Molecular Formula

C19H21ClFNO

Molecular Weight

333.8 g/mol

IUPAC Name

2-(3-fluorophenyl)-1-phenyl-3-pyrrolidin-1-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C19H20FNO.ClH/c20-17-10-6-9-16(13-17)18(14-21-11-4-5-12-21)19(22)15-7-2-1-3-8-15;/h1-3,6-10,13,18H,4-5,11-12,14H2;1H

InChI Key

LYMCPICMHHGLKL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(C2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3.Cl

Origin of Product

United States

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